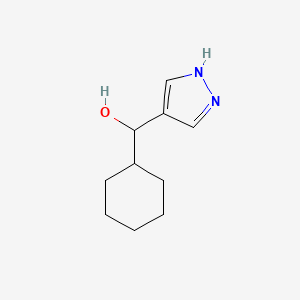
Cyclohexyl(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(1H-pyrazol-4-yl)methanol is a versatile small molecule scaffold with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to a pyrazole ring, which in turn is bonded to a methanol group. It is primarily used in research and development due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cyclohexyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by reduction to introduce the methanol group . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include cyclohexyl(1H-pyrazol-4-yl)aldehyde, cyclohexyl(1H-pyrazol-4-yl)carboxylic acid, and various substituted derivatives of this compound .
Scientific Research Applications
Cyclohexyl(1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit into the active site of certain enzymes, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cyclohexyl(1H-pyrazol-4-yl)methanol include:
- 1H-Pyrazol-4-ylmethanol
- 2-Methyl-5-(1H-pyrazol-4-yl)pyridine
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with potential biological and industrial applications .
Biological Activity
Cyclohexyl(1H-pyrazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse pharmacological applications. The presence of the cyclohexyl group and hydroxymethyl functionality enhances its solubility and potential interactions with biological targets. The molecular formula is C11H14N2O, indicating a complex structure that may contribute to its varied biological effects.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Pyrazole derivatives are known to modulate various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation by synthesizing prostaglandins. This inhibition suggests potential anti-inflammatory properties.
- Cell Signaling Pathways : It activates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis. This pathway is crucial for cellular responses to growth factors and stress.
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial activity. Preliminary studies suggest it could be effective against various pathogens, although specific data on minimum inhibitory concentrations (MICs) are still limited.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. In laboratory settings, it has demonstrated beneficial effects at low doses, suggesting its utility in treating inflammatory conditions.
Anticancer Potential
Although direct studies on the anticancer effects of this compound are sparse, related pyrazole compounds have shown promise in cancer therapy. For instance, some pyrazole derivatives act as potent inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
cyclohexyl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h6-8,10,13H,1-5H2,(H,11,12) |
InChI Key |
OEGAJMBXDLTOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















